

Comparative Guide to Kinase Inhibition by 2-Halo-5-Halopyrimidine Derivatives

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Compound of Interest

Compound Name: **2-Chloro-5-iodopyrimidine**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibitory activity of 2-halo-5-halopyrimidine derivatives, with a focus on 2,5-dichloropyrimidine analogs as potent covalent inhibitors of Mitogen- and Stress-Activated Kinase 1 (MSK1). Due to the limited availability of specific data on **2-chloro-5-iodopyrimidine** derivatives, this guide leverages findings from closely related 2,5-dichloropyrimidine compounds to illustrate the validation of kinase inhibition by this chemical scaffold. The experimental data, protocols, and signaling pathway visualizations are intended to support researchers in the evaluation and development of novel kinase inhibitors.

Data Presentation: Comparative Inhibitory Activity

The inhibitory potency of 2,5-dichloropyrimidine derivatives against the C-terminal kinase domain (CTKD) of MSK1 is presented below. These compounds are compared with known, non-pyrimidine-based MSK1 inhibitors to provide a broader context of their efficacy.

Table 1: Inhibitory Potency (IC50) of 2,5-Dichloropyrimidine Derivatives Against MSK1

Compound ID	Structure	MSK1 CTKD pIC50	MSK1 CTKD IC50 (nM)	Notes
1	2,5-dichloropyrimidine derivative	6.7	200	Initial hit from high-throughput screening. Covalent mechanism suspected.[1]
2	Derivative of 1 (lacking 2-Cl)	<5.0	>10,000	Demonstrates the importance of the 2-chloro substituent for activity.[1]
3	2-fluoro, 5-chloro analog	7.7	20	Increased potency suggests SNAr reaction at the 2-position.[1]
4	2-bromo, 5-chloro analog	6.7	200	Equipotent to the 2-chloro derivative.[1]
8	Derivative of 1 (lacking 5-Cl)	5.8	1,585	Shows the contribution of the 5-chloro substituent to potency.[1]

pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.

Table 2: Comparison with Other Known MSK1 Inhibitors

Compound Name	Chemical Class	MSK1 IC50 (nM)	Reference
SB-747651A	Indole	11	[2]
H89	Isoquinoline	-	Commonly used, but with known off-target effects.
Fasudil	Isoquinolinesulfonamide	-	A Rho-kinase inhibitor also showing MSK1 activity.
PHA767491	Pyrazolo-pyrimidine	-	A cell cycle kinase inhibitor with activity against MSK1.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the validation of kinase inhibitors. Below are protocols for a biochemical kinase assay and a cell-based proliferation assay.

Biochemical Kinase Inhibition Assay: ERK2-MSK1 Cascade Assay

This assay is designed to determine the IC50 of a test compound against MSK1 in a cascade format that mimics its activation *in vivo*.

Materials:

- Active ERK2 kinase
- Inactive MSK1 (full-length or CTKD)
- ATP (Adenosine triphosphate)
- Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β -glycerophosphate, 5 mM EGTA, 2 mM EDTA)
- Substrate for MSK1 (e.g., a peptide substrate like Crosstide)

- Test compounds (**2-chloro-5-iodopyrimidine** derivatives or analogs)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- 96-well or 384-well plates

Procedure:

- Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
- Kinase Reaction Mixture: In each well of the plate, add the kinase assay buffer, inactive MSK1, and the test compound at various concentrations.
- Activation Step: Initiate the activation of MSK1 by adding active ERK2 and a concentration of ATP sufficient for the activation reaction. Incubate for a predetermined time (e.g., 30 minutes) at room temperature.
- Inhibition and Substrate Phosphorylation: Add the MSK1 peptide substrate and a concentration of ATP near the K_m for MSK1 to start the phosphorylation reaction. Incubate for a set time (e.g., 60 minutes) at room temperature.
- Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. The luminescent signal is proportional to the kinase activity.
- Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assay: Anti-proliferative MTT Assay

This assay assesses the effect of the kinase inhibitor on the proliferation of cancer cell lines.

Materials:

- Cancer cell line known to be sensitive to the targeted kinase pathway
- Cell culture medium and supplements

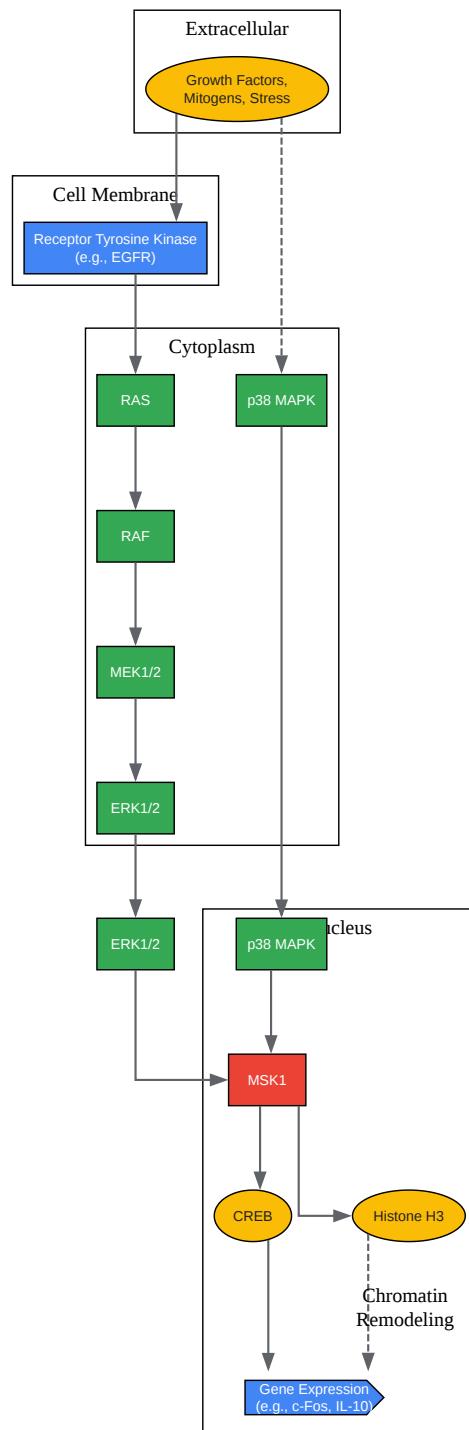
- Test compounds
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO (Dimethyl sulfoxide)
- 96-well cell culture plates
- Microplate reader

Procedure:

- Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours).
- MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
- Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ values by plotting cell viability against the logarithm of the compound concentration.

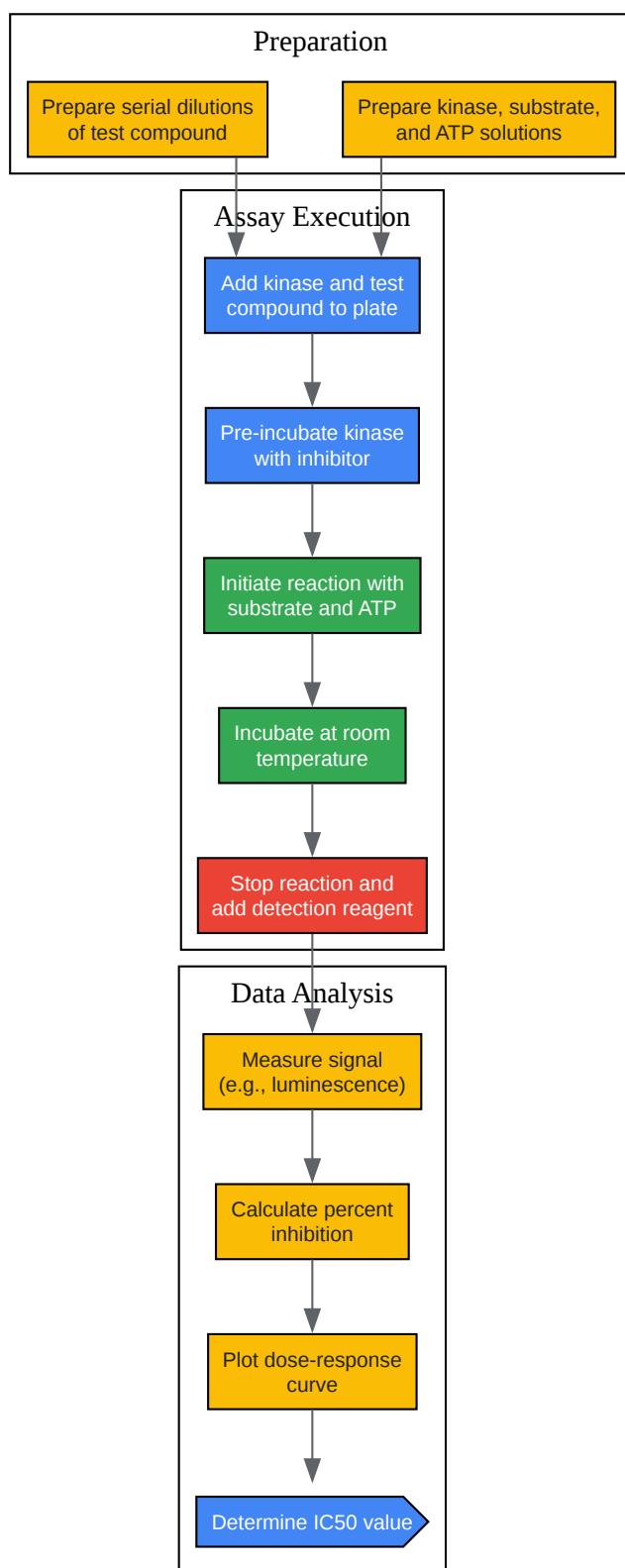
Mandatory Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key signaling pathways and experimental workflows.



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Caption: Simplified MAPK/MSK1 signaling pathway.

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Caption: General workflow for an in vitro kinase inhibition assay.

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References

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- 2. Characterization of the cellular action of the MSK inhibitor SB-747651A - PubMed [pubmed.ncbi.nlm.nih.gov]
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